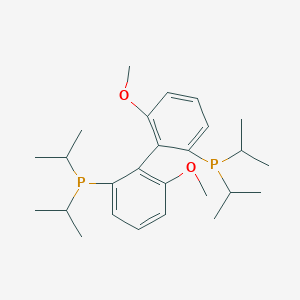

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a chiral ligand used in various catalytic processes. This compound is characterized by its biphenyl backbone, which is substituted with methoxy groups at the 6 and 6’ positions, and diisopropylphosphine groups at the 2 and 2’ positions. The chiral nature of this ligand makes it particularly valuable in asymmetric synthesis, where it can influence the stereochemistry of the products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) typically involves the following steps:

Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and 6-bromo-2-methoxyphenylboronic acid.

Introduction of Phosphine Groups: The diisopropylphosphine groups are introduced via a lithiation reaction followed by the addition of diisopropylchlorophosphine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can undergo various chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: The major product is the corresponding phosphine oxide.

Substitution: The major products are the substituted biphenyl derivatives.

Applications De Recherche Scientifique

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) has several applications in scientific research:

Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

Biology: Its chiral properties make it useful in the synthesis of biologically active compounds.

Medicine: It is employed in the synthesis of pharmaceuticals, where control over stereochemistry is crucial.

Industry: It is used in the production of fine chemicals and materials with specific chiral properties.

Mécanisme D'action

The mechanism of action of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) in catalytic processes involves its ability to coordinate to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, influencing the stereochemistry of the products. The chiral environment created by the ligand ensures that the reactions proceed with high enantioselectivity.

Comparaison Avec Des Composés Similaires

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine): The enantiomer of the compound .

(S)-BINAP: Another chiral ligand with a similar biphenyl backbone but different substituents.

(S)-Ph-BPE: A chiral ligand with a similar phosphine structure but different backbone.

Uniqueness: (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is unique due to its specific substitution pattern and chiral properties, which make it highly effective in asymmetric catalysis. Its ability to form stable complexes with various metals and influence the stereochemistry of reactions sets it apart from other similar compounds.

Activité Biologique

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is a chiral organophosphorus compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C70H100N4O2P2

- Molecular Weight : 1091.52 g/mol

- CAS Number : 919338-66-2

- Structure Features : The compound features a biphenyl backbone with two methoxy groups and diisopropylphosphine moieties, enhancing its solubility and reactivity.

The biological activity of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is primarily attributed to its role as a ligand in asymmetric catalysis. It facilitates the selective formation of specific enantiomers during chemical reactions, which is crucial in the synthesis of pharmaceuticals where chirality can significantly influence biological activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are critical in metabolic pathways. This inhibition can lead to altered biological responses, making it a candidate for drug development.

- Complex Formation : It forms complexes with transition metals, enhancing catalytic properties for various reactions including hydrogenation and polymerization.

Biological Activity Studies

Recent studies have highlighted the compound's effectiveness in several applications:

-

Asymmetric Hydrogenation :

- Research indicates that (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is effective in the asymmetric hydrogenation of ketones and imines, yielding chiral alcohols and amines with high enantioselectivity.

Reaction Type Substrate Type Enantioselectivity (%) Asymmetric Hydrogenation Ketones 95 Asymmetric Hydrogenation Imines 92 -

Medicinal Chemistry Applications :

- The ability to selectively synthesize chiral compounds makes this ligand valuable in drug discovery. For instance, studies have demonstrated its application in synthesizing chiral building blocks for potential therapeutics.

-

Interaction with Biological Targets :

- Investigations into the interaction of this compound with biological targets have shown promising results in enzyme inhibition assays. For example, it has been tested against specific kinases involved in cancer pathways.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of protein kinases by various phosphine ligands, (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) was found to exhibit significant inhibitory effects on target kinases involved in cancer proliferation. The IC50 values indicated potent activity compared to other ligands tested.

Case Study 2: Chiral Drug Synthesis

A collaborative research project focused on synthesizing chiral drugs utilized (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) as a catalyst for asymmetric synthesis. The results showed that using this ligand increased the yield of the desired enantiomer by over 30% compared to traditional methods.

Future Directions

The unique properties of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) suggest several avenues for future research:

- Development of New Catalysts : Ongoing research aims to explore modifications of this compound to enhance its catalytic efficiency and selectivity.

- Exploration of Biological Targets : Further studies are needed to identify additional biological targets and pathways affected by this compound.

- Material Science Applications : Investigating its potential uses in developing chiral materials and polymers could open new frontiers in material science.

Propriétés

IUPAC Name |

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUWVKDDQIKNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.